| Attribute | Details |
|---|---|
| Drug Type | Small Molecule [1] |
| Primary Target | Phosphodiesterase-4 (PDE4) enzyme family [1] |
| Pharmacological Action | PDE4 Inhibitor [1] |
| Specific PDE4 Subtypes Targeted | PDE4A, PDE4B, PDE4D [1] |
| Molecular Consequences | ↑ Intracellular cyclic AMP (cAMP) levels [2] [3] [4] |
| Downstream Cellular Effects | Modulation of immune and inflammatory cell functions (e.g., reduced production of pro-inflammatory mediators) [2] [3] [4] |
| Therapeutic Application (Under Investigation) | Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [5] |
| Development Status | Investigational (Completed Phase II trials for Asthma and COPD) [1] |
The therapeutic strategy of Tofimilast is based on inhibiting PDE4, a key enzyme in the inflammation pathway.
The following diagram illustrates this core cAMP-mediated signaling pathway.
Figure 1: this compound inhibits PDE4, increasing cAMP levels to suppress inflammation.
This compound belongs to a class of drugs where the primary challenge has been managing systemic side effects.
The available information on this compound is foundational. For a more comprehensive whitepaper, you may need to delve deeper into specialized scientific and regulatory resources.
Tofimilast was one of several inhaled PDE4 inhibitors developed to improve the therapeutic index over oral formulations. The table below places it in the context of other compounds from the same development wave, illustrating its relative potency.
| Compound (Company) | Reported PDE4 IC₅₀ | Clinical Development Status (as of source publication) |
|---|---|---|
| GSK256066 (GlaxoSmithKline) | 0.003 nM | Development stopped (hypothesized low solubility & low therapeutic index) [1] |
| SCH900182 (Schering Plough/Merck) | 0.07 nM | Did not advance past preclinical development [1] |
| UK-500,001 (Pfizer) | 1 nM | Discontinued (lack of efficacy in COPD trials) [1] |
| AWD-12-281 (Elbion/GSK) | 9.7 nM | Discontinued (poor efficacy) [1] |
| This compound (Pfizer) | 140 nM | Discontinued (failed to demonstrate efficacy in multiple trials) [1] |
> Note: IC₅₀ values are from cell-free enzyme assays and direct comparisons should be made with caution, as data was generated in different labs with varying experimental protocols [1].
Although specific signaling studies for this compound were not available, its intended mechanism aligns with the general class of PDE4 inhibitors. The diagram below outlines the core anti-inflammatory pathway that PDE4 inhibitors target.
Generalized mechanism of PDE4 inhibitors showing increased cAMP leading to anti-inflammatory effects.
This mechanism leads to broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release from immune cells such as macrophages, neutrophils, and T-cells [2] [3] [4].
The available data suggests that This compound had the lowest in vitro potency among its peers, which may have been a factor in its failure to demonstrate clinical efficacy across multiple trials [1]. Its development was discontinued, highlighting the historical challenge of achieving a sufficient therapeutic index with PDE4 inhibitors, even via inhaled delivery.
Information on experimental protocols for Tofimilast is scarce. The available data indicates its primary use has been in clinical trials for respiratory conditions.
As a PDE4 inhibitor, this compound works by modulating a key inflammatory pathway. The following diagram illustrates this mechanism, which is shared with other drugs in its class like Roflumilast [2] [3].
The mechanism of action can be understood in three key steps based on the well-established PDE4 inhibition pathway [2] [3]:
For context, it is useful to compare this compound with Roflumilast, a widely approved PDE4 inhibitor.
| Feature | This compound | Roflumilast |
|---|---|---|
| Status | Investigational [1] | Approved (Oral: COPD; Topical: Plaque Psoriasis, Atopic Dermatitis, Seborrheic Dermatitis) [5] [6] [7] |
| Chemical Formula | C₁₈H₂₁N₅S [1] [8] | C₁₇H₁₄Cl₂F₂N₂O₃ [6] [9] |
| Common Administration | Information Not Available | Oral, Topical cream/foam [6] [7] |
| Key Mechanism | PDE4 Inhibition [1] | PDE4 Inhibition [6] [3] |
The table below summarizes the key known facts about Tofimilast.
| Attribute | Description |
|---|---|
| Drug Name | This compound (development code CP-325,366) [1] |
| Drug Class | Phosphodiesterase-4 (PDE4) Inhibitor [1] |
| Development Status | Discontinued [1] |
| Reason for Discontinuation | Lack of efficacy [1] |
| Route of Administration | Information not available in search results |
This compound was one of several PDE4 inhibitors investigated for inflammatory airway diseases like COPD. The following diagram illustrates the development pipeline and outcomes for various PDE4 inhibitors, showing where this compound fits in.
Development pathways and outcomes for select PDE4 inhibitors. This compound was discontinued due to lack of efficacy, unlike the approved roflumilast [1].
Tofimilast was an inhaled Phosphodiesterase-4 (PDE4) inhibitor investigated for asthma and COPD. The development of this compound and similar compounds was primarily driven by the goal of achieving local anti-inflammatory effects in the lungs while minimizing systemic side effects commonly associated with oral PDE4 inhibitors like roflumilast (e.g., nausea, diarrhea) [1].
The following table summarizes the key information found on this compound:
| Attribute | Description |
|---|---|
| Drug Name | This compound |
| Drug Class | Phosphodiesterase-4 (PDE4) Inhibitor [1] |
| Route of Administration | Inhaled [1] |
| Target Indications | Asthma and COPD (investigational) [1] |
| Status of Development | Development discontinued after Phase II clinical trials [1] |
| Reported Outcome | Failed to demonstrate efficacy in Phase II trials [1] |
The therapeutic rationale for this compound stems from the role of PDE4 in inflammation. The diagram below illustrates the general mechanism of action of PDE4 inhibitors in asthma, which this compound was designed to target.
General Mechanism of Action of PDE4 Inhibitors in Asthma
While specific protocols for this compound were not found, research on PDE4 inhibitors for asthma typically involves standard preclinical and clinical models. The workflow below outlines a generalized experimental approach for evaluating a candidate like this compound.
Generalized Drug Development Workflow for Asthma Therapies
Based on research into similar drugs like roflumilast, key clinical trial methodologies for asthma include [2] [3]:
The discontinuation of this compound highlights the historical challenge in developing inhaled PDE4 inhibitors that are both potent and well-tolerated [1]. Current research continues to explore this drug class with next-generation compounds, such as tanimilast (CHF6001), a novel inhaled PDE4 inhibitor that had progressed to Phase III clinical development for COPD as of 2021, showing a potentially improved tolerability profile [1].
Roflumilast is a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). Its primary mechanism is anti-inflammatory, targeting the chronic inflammation that characterizes COPD and other airway diseases [1] [2] [3].
The following diagram illustrates the intracellular signaling pathway through which roflumilast exerts its anti-inflammatory effects.
This increase in cAMP leads to a broad range of anti-inflammatory effects, including [1] [2] [3]:
Clinical trials and real-world studies have primarily evaluated roflumilast as an add-on therapy in patients with severe COPD. The tables below summarize its efficacy and the patient populations that benefit most.
Table 1: Clinical Efficacy of Roflumilast in COPD This table summarizes outcomes from key clinical trials and meta-analyses.
| Outcome Measure | Observed Effect | Key Study Findings & Context |
|---|---|---|
| Lung Function (FEV1) | Improvement | Significantly improves pre- & post-bronchodilator FEV1 vs. placebo. Increases range from 39-97 mL [2]. A meta-analysis noted an average increase of 53.52 mL [1]. |
| Exacerbation Rate | Reduction | Significantly reduces moderate-to-severe exacerbations. One analysis showed a risk reduction from 15.5% to 11.9% [1]. The REACT trial found add-on roflumilast reduced exacerbations by ~40% with salmeterol and ~27% with tiotropium [2]. |
| Quality of Life | Improvement | Improvements in patient-reported outcomes like the St. George's Respiratory Questionnaire score have been observed [1] [4]. |
| Mortality | No Significant Effect | No significant difference in mortality has been observed between roflumilast and placebo groups in studies [5] [4]. |
Table 2: Efficacy in Specific Patient Populations and Conditions Emerging evidence suggests a differential response to roflumilast based on clinical phenotypes.
| Population/Condition | Efficacy & Considerations | Key Evidence |
|---|---|---|
| COPD with Chronic Bronchitis | Established Benefit | This is the primary indicated population. Roflumilast is most effective in reducing exacerbations in patients with severe COPD, chronic bronchitis, and a history of exacerbations [2] [6]. |
| ACO (Asthma-COPD Overlap) | Potential Benefit | Shows promise due to dual action on neutrophil and eosinophil inflammation. Reduces inflammatory cells and cytokines common in both asthma and COPD [1] [3]. |
| COPD with Bronchiectasis | Mixed Evidence | A 2025 study found improved lung function (post-BD FEV1) but also a significantly higher risk of exacerbations. Suggests caution is needed in this population [5]. |
| General COPD (Real-World) | Differential Response | A 2024 large-scale study identified enhanced benefit in specific subgroups: older age, higher comorbidity index, history of exacerbation, bronchiectasis, chronic bronchitis, and those on ICS/LABA or triple inhaled therapy [6]. |
The clinical use of roflumilast is often limited by its side effect profile, which is a direct consequence of PDE4 inhibition. Common adverse events are generally mild to moderate and often decrease over time [1] [4] [2].
Most Frequently Reported Adverse Events:
These side effects are primarily mediated by the inhibition of the PDE4D receptor subtype. Strategies to improve tolerability include dose titration (starting with a lower dose) and taking the medication with food [1].
For researchers designing studies on roflumilast, here are key methodological elements based on published clinical trials.
1. Study Population & Design:
2. Key Outcome Measures:
3. Biomarker Analysis (in specialized studies):
Several important questions remain active areas of investigation:
The tables below summarize key pharmacokinetic data for roflumilast and its active metabolite, roflumilast N-oxide, from specific clinical studies.
Table 1: Single-Dose Pharmacokinetics in Healthy Chinese Volunteers (n=12) [1]
| Parameter | Roflumilast 0.25 mg | Roflumilast 0.375 mg | Roflumilast 0.5 mg | Roflumilast N-oxide 0.25 mg | Roflumilast N-oxide 0.375 mg | Roflumilast N-oxide 0.5 mg |
|---|---|---|---|---|---|---|
| Tmax (h) | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 | - | - | - |
| t½ (h) | 19.7 - 20.9 | 19.7 - 20.9 | 19.7 - 20.9 | 23.2 - 26.2 | 23.2 - 26.2 | 23.2 - 26.2 |
| Accumulation Index (Rac) | - | - | - | - | - | - |
| Note: AUC0–24 h, AUCinf, and Cmax increased in a dose-proportional manner. No significant sex differences were observed. |
Table 2: Multiple-Dose Pharmacokinetics (0.375 mg once daily for 11 days) in Healthy Chinese Volunteers (n=12) [1]
| Parameter | Roflumilast | Roflumilast N-oxide |
|---|---|---|
| Accumulation Index (Rac) | ~1.63 | ~3.20 |
Table 3: Systemic Exposure from Topical Roflumilast Cream 0.3% in Plaque Psoriasis Patients [2] [3]
| Parameter / Study | Roflumilast | Roflumilast N-oxide |
|---|---|---|
| Bioavailability | 1.5% (after topical administration) | - |
| Peak-to-Trough Ratio | 1.2 | - |
| t½ (days) | 4.0 | 4.6 |
| DERMIS-1 (Ctrough, ng/mL) | 1.78 | 9.86 |
| DERMIS-2 (Ctrough, ng/mL) | 1.72 | 10.2 |
| Skin-to-Plasma Concentration Ratio | 61.8 to 126-fold higher in skin | Quantifiable in only 1 of 27 skin samples |
Table 4: General Pharmacokinetic Properties [4]
| Parameter | Roflumilast | Roflumilast N-oxide |
|---|---|---|
| Bioavailability | ~80% (oral) | - |
| Protein Binding | ~99% | ~97% |
| Time to Cmax (Tmax) | 0.5 - 2 hours (oral, fasted) | 4 - 8 hours (oral, fasted) |
| Elimination t½ | 17 hours (oral) | 30 hours (oral) |
| Route of Elimination | Urine (70%, primarily as roflumilast N-oxide) | - |
The following outlines the key methodologies used in the cited studies.
The relationship between roflumilast exposure, its metabolic pathway, and its pharmacological activity is summarized below.
Overview of Roflumilast PK/PD Pathway
The table below summarizes the known information about tofimilast's pharmacodynamics and contrasts it with the approved drug roflumilast.
| Feature | This compound | Roflumilast (For Context) |
|---|---|---|
| Primary Target | Phosphodiesterase-4 (PDE4) [1] [2] [3] | Phosphodiesterase-4 (PDE4) [4] [5] [6] |
| Mechanism of Action | PDE4 inhibitor, leading to increased intracellular cAMP levels [2] [3] | PDE4 inhibitor, leading to increased intracellular cAMP levels [4] [7] [5] |
| Reported Potency (IC₅₀) | 0.14 µM (PDE4) [3] | Highly selective for PDE4; active metabolite (roflumilast N-oxide) is ~3-fold less potent [5] |
| Therapeutic Categories | Investigational agent for Asthma and COPD [1] [2] | Approved for severe COPD; topical forms for plaque psoriasis and seborrheic dermatitis [4] |
| Key Known Effects | Anti-inflammatory (inferred from PDE4 inhibition) [2] | Reduces activation of inflammatory cells (eosinophils, neutrophils, monocytes); decreases cytokine release [4] [7] [5] |
| Development Status | Investigational; used in clinical trials for asthma and COPD [1] [2] | Approved (oral for COPD, topical for dermatological conditions) [4] |
This compound is a potent inhibitor of Phosphodiesterase-4 (PDE4) [2] [3]. The general mechanism of PDE4 inhibitors involves blocking the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger [7] [8]. Elevated cAMP levels activate protein kinase A (PKA), which in turn suppresses the activation and release of various pro-inflammatory mediators.
The following diagram illustrates the core anti-inflammatory pathway mediated by PDE4 inhibition, which is applicable to this compound's proposed mechanism.
A specific study on a related PDE4 inhibitor (roflumilast-N-oxide) provides deeper insight into a potential immunomodulatory mechanism. Research indicates it can suppress CD4+ T-cell proliferation by interfering with the NFAT (Nuclear Factor of Activated T-cells) signaling pathway [9]. The proposed mechanism involves:
This compound (also known as CP-325,366) was developed by Pfizer and has been used in clinical trials studying its treatment for asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. However, it has not progressed to an approved drug, which explains the scarcity of detailed public data.
Available commercial sources list this compound as a research-grade chemical with a purity of ≥98% and provide standard handling protocols, such as:
Comprehensive experimental protocols for key assays (e.g., PDE4 enzyme inhibition, cell-based anti-inflammatory models, in vivo efficacy studies) are not detailed in the available literature. Researchers would need to adapt standard protocols used for characterizing PDE4 inhibitors.
Given the limited data on this compound, your research may benefit from the following:
This compound is an inhaled phosphodiesterase-4 (PDE4) inhibitor that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. It is described as a compound with modest potency, and its clinical development was discontinued after it failed to demonstrate efficacy in Phase II trials [1]. The available literature focuses on its clinical development path rather than its fundamental physicochemical properties like solubility.
For a comprehensive assessment of a compound's solubility in DMSO, the following experimental protocol, adapted from a study on fragment-based screening, provides a reliable methodology [2].
Experimental Protocol for DMSO Solubility Assessment
| Step | Action | Key Parameters & Notes |
|---|---|---|
| 1. Sample Prep | Dissolve compound in DMSO-d₆ to create 100 mM stock solution [2]. | Use powder form. Vigorous shaking at room temperature until solubilized [2]. |
| 2. Equilibration | Store stock solution overnight at room temperature, then at -20°C for medium-term storage [2]. | Ensures equilibrium; thaw overnight at room temperature before analysis [2]. |
| 3. Dilution | Prepare diluted solution targeting 1 mM concentration in DMSO-d₆ [2]. | Standard concentration for fragment-based screening [2]. |
| 4. NMR Analysis | Conduct ¹H NMR (e.g., 600 MHz) at 298 K. Use ERETIC2/PULCON with 1 mM isoleucine in DMSO-d₆ as internal reference [2]. | Quantifies concentration via peak integration against reference [2]. |
| 5. Classification | Classify as "soluble" if concentration ≥ 1000 µM; "insoluble" if below. Remove data in 900-999 µM "gray zone" (50 µM experimental error) [2]. | Threshold set for fragment-based screening applications [2]. |
The workflow for this protocol can be visualized as follows:
While this compound's specific data is unavailable, the challenge of poor solubility is common in drug development. The following table summarizes proven formulation strategies, with examples from other PDE4 inhibitors like roflumilast [3] [4] [5].
| Strategy | Description | Example from Literature |
|---|---|---|
| Cyclodextrin Complexation | Using torus-shaped oligosaccharides to form inclusion complexes, enhancing drug solubility and stability [4]. | Roflumilast complexed with β-cyclodextrin (K₁₁ = 646 M⁻¹); also with HP-β-CD for powder inhalation [4] [5]. |
| Solid Dispersions | Dispersing a drug in a hydrophilic carrier matrix to improve dissolution rate [6]. | Roflumilast solid dispersions created via solvent evaporation/melting to enhance aqueous solubility and dissolution rate [6]. |
| Nanotechnology/Superdisintegrants | Using nanocarriers or superdisintegrants in tablets to increase surface area and dissolution speed [6]. | Fast-dissolving tablets of roflumilast solid dispersions formulated using superdisintegrants [6]. |
| Alternative Salt Forms | Developing salt forms of the active pharmaceutical ingredient (API) to improve intrinsic solubility [3]. | Patent covers pharmaceutically acceptable salts of inhibitors (general strategy) [3]. |
| Co-solvents | Using water-miscible solvents (e.g., Diethylene glycol monoethyl ether) in aqueous blends to solubilize drugs [3]. | Patent for aqueous roflumilast compositions using water-miscible solvents [3]. |
Tofimilast was an investigational inhaled PDE4 inhibitor developed for the treatment of asthma and COPD. The following table summarizes the key information available from clinical trial contexts [1] [2]:
| Aspect | Description |
|---|---|
| Drug Class | Inhaled Phosphodiesterase-4 (PDE4) Inhibitor [1] [2] |
| Therapeutic Target | Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [2] |
| Development Status | Development was discontinued after Phase II clinical trials [1] [2]. |
| Reported Outcome | Failed to demonstrate efficacy in Phase II trials [1] [2]. |
| Noted Characteristics | Described as having "modest potency" [1] [2]. |
Since a specific protocol for this compound is not available, the following is a general framework for the in vitro characterization of a PDE4 inhibitor, based on standard approaches in drug discovery. You can use this as a template, substituting relevant details for your specific compound.
The experimental workflow for characterizing a PDE4 inhibitor typically follows a sequential path, from biochemical assessment to cellular and functional assays, as illustrated below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against different PDE4 subtypes (e.g., PDE4B and PDE4D) and ensure selectivity over other PDE families [3].
1.1. Materials:
1.2. Method:
Objective: To confirm that the inhibitor can penetrate cells and elevate intracellular cAMP levels [3].
2.1. Materials:
2.2. Method:
Objective: To demonstrate the anti-inflammatory effect of the PDE4 inhibitor in a cellular model [1] [4].
3.1. Materials:
3.2. Method:
The table below outlines critical parameters to measure when profiling a PDE4 inhibitor [3] [4].
| Parameter | Description | Experimental Goal |
|---|---|---|
| Potency (IC₅₀) | Concentration that inhibits 50% of enzyme activity. | Determine IC₅₀ for each PDE4 subtype. |
| Selectivity (PDE4B vs. PDE4D) | Ratio of IC₅₀(PDE4D) / IC₅₀(PDE4B). | A high ratio suggests a lower potential for emetic side effects [3]. |
| Cellular Activity (EC₅₀) | Concentration that produces 50% of the maximal cAMP response. | Confirm cellular permeability and functional activity [3]. |
| Cytokine Inhibition (IC₅₀) | Concentration that inhibits 50% of a specific cytokine's release. | Quantify the anti-inflammatory effect in a relevant cellular model [1]. |
The search results indicate that this compound itself was described as having "modest potency" and ultimately failed to demonstrate efficacy in Phase II clinical trials, leading to the discontinuation of its development [1] [2]. Therefore, while it serves as a historical example, its profile suggests it may not be an ideal candidate for a robust in vitro protocol.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| IC₅₀ (Enzyme) | 140 nM [1] | PDE4 enzyme inhibition [1]. |
| IC₅₀ (Cell-based) | 59 nM [2] | Inhibition of LPS-stimulated TNFα release in human monocytes [2]. |
| EC₅₀ (Cell-based) | 230 nM [2] | Increase in cAMP levels in PGE1-stimulated U937 cells [2]. |
| Clinical Route | Inhalation [3] | Method of administration in human clinical trials. |
| Therapeutic Target | Asthma & COPD [1] [4] | Investigated for inflammatory respiratory diseases. |
| Development Status | Discontinued [3] | Clinical development was halted due to lack of efficacy in trials [3]. |
Although specific in vivo animal dosing data for this compound is not available in the search results, you can infer and design experimental approaches based on related PDE4 inhibitors and general pharmacological principles.
For PDE4 inhibitors like this compound, common in vivo models study anti-inflammatory and anti-allergic effects in airways.
The following diagram illustrates a typical workflow for such an efficacy study:
Clinical trials for inhaled this compound provided specific dosing information. The protocol below can serve as a reference for designing animal inhalation studies or understanding human exposure levels.
The case of this compound highlights the challenges in drug development. Despite a solid mechanism of action (PDE4 inhibition), its failure in clinical stages underscores that potency in enzymatic assays does not guarantee clinical success. For researchers, this emphasizes the importance of optimizing pharmacokinetics, bioavailability, and therapeutic index early in the development process. Exploring inhaled delivery was a valid strategy to limit systemic side effects; however, for this compound, this was insufficient to confer clinical benefit [3].
The following table summarizes essential quantitative data for Roflumilast, which would form the basis for any solution preparation protocol [1] [2].
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₁₇H₁₄Cl₂F₂N₂O₃ [1] [2] |
| Molecular Weight | 403.21 g/mol [1] [2] |
| CAS Registry Number | 162401-32-3 [1] [2] |
| Storage (Solid) | Store at or below –20°C [1] |
| Stability (Solution) | Aqueous solutions should not be stored for more than one day [1]. |
| Synonyms | Daxas, Daliresp, Zoryve [1] [2] |
Since specific details are unavailable, here is a generalized protocol for preparing a stock solution of a research compound like Roflumilast. You will need to determine the specific solvent and concentration based on your experimental requirements and the compound's solubility.
Title: Preparation of a 10 mM Roflumilast Stock Solution
1. Principles The goal is to prepare a concentrated stock solution to facilitate accurate dispensing into assay buffers or culture media. Using a common solvent like DMSO ensures solubility and sterility for most cell-based or biochemical assays [1].
2. Materials
3. Procedures 1. Calculation: To prepare 1 mL of a 10 mM stock solution: * Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) * Mass = 0.010 mol/L × 0.001 L × 403.21 g/mol = 4.03 mg 2. Weighing: Tare the sterile glass vial. Accurately weigh 4.03 mg of Roflumilast powder and transfer it to the vial. 3. Dissolution: Add 1 mL of anhydrous DMSO directly to the vial containing the powder. 4. Mixing: Cap the vial tightly and vortex for 1-2 minutes or until the powder is completely dissolved, yielding a clear 10 mM stock solution. 5. Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 6. Storage: Store aliquots at or below -20°C [1]. The solid form is stable for at least 12 months under these conditions, but aqueous solutions are much less stable [1].
4. Experimental Workflow The diagram below outlines the logical workflow for preparing and using the stock solution in subsequent experiments.
Understanding the mechanism of action is crucial for designing relevant experiments. Roflumilast and similar PDE4 inhibitors work by modulating the cAMP signaling pathway, as illustrated below [3] [2] [4].
The table below summarizes key physicochemical and solubility data for roflumilast, essential for experimental preparation.
| Property | Value / Specification |
|---|---|
| Molecular Weight | 403.21 g/mol [1] |
| CAS Number | 162401-32-3 [2] [1] |
| Chemical Formula | C17H14Cl2F2N2O3 [2] [1] |
| Solubility in DMSO | ≥ 50 mg/mL (124.0 mM) [2] |
| Solubility in Ethanol | Up to 10 mM [1] |
| Purity | ≥ 98% - 99.98% [2] [1] |
Stock solutions are typically prepared in DMSO at concentrations such as 10 mM or 50 mg/mL and are stable for up to two years when stored at -80°C or one year at -20°C [2].
The following protocols, adapted from recent peer-reviewed studies, demonstrate the application of roflumilast in biological models.
This model simulates ischemic stroke conditions in vitro [3].
This protocol assesses roflumilast effects in a chronic restraint stress model of depression in rats [4] [5].
The diagrams below illustrate key mechanistic pathways and experimental designs from the cited research.
This diagram outlines the mechanism by which roflumilast protects neurons from ischemia/reperfusion injury, as revealed in the referenced study [3].
This flowchart summarizes the experimental design of the chronic restraint stress study investigating roflumilast's antidepressant potential [4] [5].
The table below summarizes the key identified characteristics of Tofimilast:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| Status | Investigational; development discontinued [2] |
| Molecular Formula | C₁₈H₂₁N₅S [1] [3] [4] |
| Molecular Weight | 339.46 g/mol [1] [3] [4] |
| CAS Registry Number | 185954-27-2 [1] [3] [4] |
| Mechanism of Action | Potent inhibitor of Phosphodiesterase-4 (PDE4) [1] [3] [2] |
| Associated Conditions | Studied for Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [3] [4] |
| Reported IC₅₀ for PDE4 | 0.14 μM [3] |
| Chemical Class | Triazolopyridine [1] [4] |
As specific stability data for this compound is unavailable, the following protocol is adapted from well-established forced degradation studies conducted on Roflumilast, a marketed drug from the same PDE4 inhibitor class [5] [6]. This provides a validated template for investigating this compound's stability.
The goal is to subject this compound to various stress conditions to identify potential degradation products and validate the stability-indicating power of the analytical method.
| Stress Condition | Proposed Protocol (Based on Roflumilast Studies) | Expected Outcome (Based on Roflumilast) |
|---|---|---|
| Acidic Hydrolysis | Heat at 80°C for 24 hours in 0.1 N HCl [5]. | Low to moderate degradation (~2%) [5]. |
| Alkaline Hydrolysis | Heat at 80°C for 24 hours in 0.1 N NaOH [5]. | Significant degradation (~18%); multiple products expected [5]. |
| Oxidative Degradation | Heat at 80°C for 24 hours in 30% H₂O₂ [5]. | Moderate degradation (~2.5%); several products possible [5]. |
| Thermal Degradation | Expose solid drug substance to 80°C for 24 hours in a hot air oven [5]. | Stable; no significant degradation expected [5]. |
| Photolytic Degradation | Expose solid drug substance to UV light (e.g., 320-400 nm) for ~75 hours [5]. | Stable; no significant degradation expected [5]. |
A high-performance liquid chromatography (HPLC) method should be developed to separate this compound from all its degradation products. The parameters below are derived from methods successfully used for Roflumilast [5] [6].
Chromatographic Conditions (Example)
Method Validation: The developed method must be validated for parameters including system suitability, linearity, precision, accuracy, specificity, and limits of detection and quantification [6].
The following diagram outlines the workflow for the stability assessment of this compound:
The table below summarizes the key quantitative data available for Tofimilast and other PDE4 inhibitors for comparison.
| Inhibitor Name | Reported IC₅₀ Value | Comparative Context | Primary Administration Route | Clinical Development Status |
|---|---|---|---|---|
| This compound (CP-325,366) | 140 nM [1] [2] | Described as the least potent among the reviewed inhaled PDE4 inhibitors [1] [2]. | Inhaled [1] [2] | Development discontinued due to lack of efficacy in clinical trials [1] [2]. |
| Roflumilast | 0.7 - 0.9 nM (for various PDE4A/B isoforms) [3] | A non-selective, orally administered PDE4 inhibitor used as a benchmark for potency [4] [3]. | Oral [4] | Approved for severe COPD [4]. |
| Cilomilast | 74 nM [5] | A PDE4D-selective inhibitor; development was terminated due to side effects [3]. | Oral [3] | Development discontinued [3]. |
| GSK256066 | 0.0032 nM (3.2 pM) [5] | Described as an exceptionally high-affinity and potent inhaled inhibitor [5]. | Inhaled [1] [5] | Development reportedly discontinued [1]. |
The provided IC₅₀ value for this compound is typically derived from cell-free enzyme-based potency assays that measure the concentration of a compound required to inhibit half of the PDE4 enzyme's activity in a purified system [1] [2].
A standard protocol involves:
It is important to note that direct comparison between molecules can be complicated as data is often generated in different labs using different PDE4 enzymes and experimental protocols [1] [2].
This compound was developed as an inhaled PDE4 inhibitor with the goal of maximizing therapeutic effects in the lung while minimizing systemic exposure and the class-related side effects (like nausea and emesis) associated with oral administration [4] [1].
Despite this rationale, clinical trials for this compound in patients with mild asthma, persistent asthma, and GOLD stage II/III COPD failed to demonstrate efficacy at any dose, leading to the discontinuation of its development [1] [2].
The diagram below illustrates the core mechanism of action of PDE4 inhibitors like this compound in the context of airway inflammation.
The case of this compound highlights several key points for drug development:
This compound (also known as CP-325,366) is a novel and potent phosphodiesterase-4 (PDE4) inhibitor developed by Pfizer [1]. It has been investigated for potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1] [2] [3]. The compound acts by inhibiting the PDE4 enzyme, which hydrolyzes cyclic adenosine monophosphate (cAMP). Increased cAMP levels in inflammatory cells lead to reduced activation, thereby attenuing the inflammatory response [4]. This compound is a triazolopyridine derivative with a molecular weight of 339.46 g/mol and a chemical formula of C18H21N5S [1] [5].
Table 1: Physicochemical Properties of this compound [1] [5] [2]
| Property | Value / Description |
|---|---|
| CAS Number | 185954-27-2 |
| Molecular Formula | C18H21N5S |
| Molecular Weight | 339.46 g/mol |
| Purity | ≥98% (by HPLC) |
| Appearance | Solid powder at room temperature |
| LogP | 4.103 (Predicted) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| SMILES | CCC1=NN(C2CCCC2)C2C3=NN=C(C4=CC=CS4)N3CCC1=2 |
| Storage | Powder: -20°C for 3 years; -80°C for 6 months in solvent |
This compound has low water solubility, necessitating the use of solvents or specific vehicle formulations for in vitro and in vivo studies [1]. The following protocols are generalized for compounds with similar properties, as explicit, peer-reviewed formulations for this compound are scarce in the available literature.
Protocol:
Note: The final concentration of DMSO in cell culture assays should typically be kept below 0.1% to avoid cytotoxicity.
The table below summarizes potential vehicle formulations for administering this compound in animal studies, based on common practices for poorly water-soluble drugs [1].
Table 2: Potential Vehicle Formulations for In Vivo Administration of this compound
| Route | Formulation Number | Vehicle Composition (v/v) | Final Preparation Example |
|---|---|---|---|
| Injection | 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline |
| Injection | 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline |
| Injection | 3 | DMSO : Corn Oil = 10 : 90 | 100 μL DMSO stock → 900 μL Corn oil |
| Oral | 1 | Suspension in 0.5% CMC-Na | 250 mg this compound in 100 mL 0.5% CMC-Na solution |
| Oral | 2 | Suspension in 0.5% Carboxymethyl Cellulose | 250 mg this compound in 100 mL 0.5% CMC solution |
Detailed Protocol for Oral Dosing (Suspension in 0.5% CMC-Na):
The following diagram illustrates the typical workflow for reconstituting this compound and its proposed mechanism of action as a PDE4 inhibitor.
The table below summarizes the key parameters and outcomes of three primary strategies for improving the solubility and dissolution rate of Roflumilast.
| Strategy | Formulation/System Details | Key Findings/Performance | Reference |
|---|---|---|---|
| Solid Dispersion (Binary System) | Polymers: PEG 6000, Mannitol, Poloxamer 188, Gelucire 44/14. Ratio: 1:1 (w/w) Drug:Polymer. Method: Kneading. [1] | Improved drug release in acidic medium (pH 1.2) and PBS (pH 6.8). Similarity factor (f2) values were within an acceptable range (50-100) compared to a reference product. [1] | [1] |
| Cyclodextrin (CD) Complexation | CDs: β-CD, HPβ-CD. Highest complexation constant (K11=646 ± 34 M⁻¹) with β-CD. [2] [3] | Enhanced photostability and bioaccessibility (released in the GI tract). Complexation constant decreases with increasing temperature and pH. [2] [3] | [2] [3] |
| Nanoemulsion/Nanoemulgel | Oil: Oleic acid. Surfactant: Tween 80. Co-surfactant: Ethanol. Type: O/W. Gelling Agent: Xanthan gum (0.5% w/w). [4] | Particle size: ~172 nm. Low PDI: 0.121, indicating homogeneity. Enhanced skin penetration for topical delivery. [4] | [4] |
This method aims to create a binary system to enhance drug solubility [1].
This protocol uses the Higuchi-Connors method to form and characterize complexes [2] [3].
K11 = Slope / [S₀ * (1 - Slope)]
where S₀ is the intrinsic solubility of the drug without CD, and Slope is obtained from the isotherm.Roflumilast's stability is a critical factor in formulation design. Forced degradation studies reveal that the drug is particularly unstable under alkaline and oxidative conditions [5] [6].
Recommendation: It is prudent to avoid strong alkaline excipients in formulations. Protect the drug substance and formulations from light. Using protective strategies like cyclodextrin complexation is recommended.
A robust, stability-indicating HPLC method is essential for analyzing Roflumilast in the presence of its degradation products [5].
This method successfully separates Roflumilast from its degradation products formed under various stress conditions, making it suitable for stability studies [5].
The following diagrams illustrate the key experimental workflows for the two main protocols described above.
Here are some anticipated questions and answers, modeled on Roflumilast data, that you can adapt for Tofimilast.
Q1: What are the primary stability concerns for PDE4 inhibitors like this compound? Based on studies of Roflumilast, the main stability concerns are:
Q2: Which stress conditions cause the most degradation? A forced degradation study on Roflumilast provides a quantitative breakdown, which can serve as a reference. The table below summarizes the key findings [1].
Table: Forced Degradation Profile of Roflumilast (Reference Data)
| Stress Condition | Details | % Degradation | Major Degradation Products (Area %) with Relative Retention Time (RRT) |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 24 h | 18.4% | RRT 0.37 (7.02%), RRT 0.76 (8.21%) [1] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 24 h | 2.55% | RRT 0.64 (0.67%), RRT 0.72 (1.10%) [1] |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 24 h | 1.84% | RRT 0.64 (1.26%) [1] |
| Thermal Stress (Solid) | 80°C, 24 h | 0.62% | Not significant [1] |
| Photolytic Stress (Solid) | UV light, 25°C, 75 h | 0.61% | Not significant [1] |
Q3: What analytical methods can be used to monitor stability? You can adapt these High-Performance Liquid Chromatography (HPLC) methods developed for Roflumilast.
Table: Summary of Stability-Indicating HPLC Methods (Reference Data)
| Method Parameter | Method 1 (Gradient Elution) | Method 2 (Isocratic Elution) |
|---|---|---|
| Column | Zorbax SB C18 (50x4.6 mm, 1.8 µm) [1] | Durashell C18 (250x4.6 mm, 5 µm) [2] |
| Mobile Phase | A: 0.005M Ammonium formate pH 3.5 B: Acetonitrile [1] | 0.0065M Ammonium acetate pH 6.3 : Methanol : Acetonitrile (30:35:35) [2] | | Elution | Gradient (see protocol below) | Isocratic | | Flow Rate | 0.5 mL/min [1] | 1.3 mL/min [2] | | Runtime | 13 min [1] | Not specified | | Detection (DAD) | 215 nm [1] | 251 nm [2] |
Here are detailed protocols for key experiments, based on the search results.
Guide 1: How to Perform a Forced Degradation Study
This workflow outlines the key steps for a systematic forced degradation study.
Guide 2: How to Develop a Stability-Indicating HPLC Method
This diagram illustrates the iterative process of developing and optimizing an HPLC method.
Guide 3: How to Mitigate Photosensitivity and Improve Solubility
The experimental data and protocols provided are based on published research for Roflumilast. While it serves as an excellent model, you must confirm that these conditions apply directly to this compound through your own experimental work.
The table below summarizes the plasma protein binding (PPB) data for Roflumilast and its key analogs, highlighting significant improvements in the analog compounds [1].
| Compound Name | Plasma Protein Binding (PPB) | Key Improvement Rationale |
|---|---|---|
| Roflumilast | ~99% (Human & Rat) [2] | High binding limits tissue distribution. |
| Roflumilast N-oxide (active metabolite) | ~97% (Human & Rat) [2] | High binding limits tissue distribution. |
| Analog I (unsubstituted benzothiazol-2-yl) | >95% (Rat) [1] | High binding, similar to parent drug. |
| Analog II (benzothiazole-6-yl) | >95% (Rat) [1] | High binding, similar to parent drug. |
| Analog III (2-mercaptobenzothiazol-6-yl) | 53.71% (Rat) [1] | Significantly lower binding, suggesting greater potential for tissue distribution and improved pharmacokinetic profile. |
The primary method cited for determining plasma protein binding is the equilibrium membrane dialysis method [1]. Here is a detailed troubleshooting guide for this protocol:
1. Principle: This method separates small, unbound drug molecules from protein-bound ones using a semi-permeable membrane. At equilibrium, the concentration of the free drug on the buffer side is measured to determine the free fraction and calculate the percentage of protein-bound drug.
2. Key Materials & Reagents:
3. Step-by-Step Workflow & Troubleshooting: The following diagram outlines the core experimental workflow and key decision points.
Frequently Asked Questions (FAQs)
Q1: Why is plasma protein binding an important parameter in drug development? A: Plasma protein binding significantly influences a drug's volume of distribution and clearance. A highly bound drug (>95%) may have limited tissue distribution, as only the free fraction is considered pharmacologically active and available to exert therapeutic effects or be metabolized and eliminated [1]. The improved profile of Analog III, with lower binding, demonstrates its potential for better tissue penetration.
Q2: What are the common analytical techniques used to quantify drug concentration in these studies? A: The primary methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). These methods were developed and validated specifically for the determination of roflumilast analogs in biological matrices like plasma and buffer solutions [1].
Q3: My recovery of the drug is low after dialysis. What could be the cause? A: Low recovery often points to non-specific binding of the drug to the dialysis apparatus (e.g., the membrane or chamber walls). As shown in the workflow, this is a critical point to troubleshoot. Mitigation strategies include using membranes with different materials (e.g., cellulose ester vs. regenerated cellulose), pre-saturating the membrane with the drug, or adding a low concentration of a non-interfering protein to the buffer side.
Q4: How does improving metabolic stability relate to plasma protein binding? A: They are interconnected ADME (Absorption, Distribution, Metabolism, Excretion) properties. A drug that is highly bound to plasma proteins is often protected from metabolism, potentially leading to a longer half-life. However, the goal is to find an optimal balance. The research on roflumilast analogs successfully achieved this by creating compounds (especially Analog III) that were not only more metabolically stable (longer in vitro half-life) but also had lower plasma protein binding, facilitating better tissue distribution while maintaining a favorable pharmacokinetic profile [1].
Based on the search results, here is a summary of the key information available for this compound:
| Attribute | Description |
|---|---|
| Drug Name | This compound [1] |
| Mode of Action | Phosphodiesterase-4 (PDE4) inhibitor [1] |
| Route of Administration | Inhaled [1] |
| Therapeutic Area | Investigated for COPD and asthma [1] |
| Clinical Development Status | Development discontinued after Phase II trials [1] |
| Reason for Discontinuation | Failed to demonstrate efficacy in Phase II trials [1] |
For a compound like this compound where public data is scarce, the approach to identifying its metabolic pathway would be similar to that for any new chemical entity. The following workflow outlines the key stages and common experiments involved in this process. The diagram illustrates a typical high-level strategy.
Here are detailed methodologies for the key experiments shown in the diagram:
This initial step assesses how quickly a compound is metabolized and identifies which enzymes are involved [2].
t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound using liver microsomes or hepatocytes, and to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.This study provides a comprehensive picture of how the body processes the compound, which is crucial for identifying all major metabolites [5].
Tmax and other times), urine, and fecal samples are pooled as appropriate and analyzed using techniques like LC-MS/MS with radiometric detection to separate, quantify, and identify the chemical structures of all major metabolites [5].Given the lack of publicly available data, you might consider these alternative steps:
Since data for Tofimilast is not available, the following protocol and data for Roflumilast serve as a robust template for how you would experimentally determine and analyze the half-life of an investigational PDE4 inhibitor.
The methodology below, adapted from a study on Roflumilast, outlines a standard approach for evaluating the pharmacokinetic profile of a drug, which you can apply to this compound [1].
The table below summarizes the key PK parameters for Roflumilast and its active metabolite, Roflumilast N-oxide, from a study in healthy Chinese subjects. This exemplifies the data you would aim to generate for this compound [1] [2].
| Parameter | Roflumilast (0.5 mg single dose) | Roflumilast N-oxide (0.5 mg single dose) | Roflumilast (0.375 mg multiple dose) | Roflumilast N-oxide (0.375 mg multiple dose) |
|---|---|---|---|---|
| Half-life (t~1/2~, hours) | 19.7 - 20.9 | 23.2 - 26.2 | Information missing | Information missing |
| Time to C~max~ (T~max~, hours) | 0.25 - 2.0 | Delayed relative to parent drug (~8 hours) | Information missing | Information missing |
| Accumulation Index (R~ac~) | - | - | ~1.63 | ~3.20 |
| Bioavailability | ~80% | - | - | - |
| Protein Binding | ~99% | ~97% | - | - |
This data shows that Roflumilast has a relatively long half-life, supporting a once-daily dosing regimen. Its metabolite, Roflumilast N-oxide, has an even longer half-life and contributes significantly to the drug's overall pharmacological effect due to its high exposure (AUC) [1] [2].
The following diagram illustrates the complete workflow for a pharmacokinetic study, from subject screening to data analysis.
Q1: Why is half-life data for this compound not available? this compound is listed as an "Investigational" drug [3]. This means it has not completed the full clinical development process required for regulatory approval, and comprehensive pharmacokinetic data may not have been made public or fully characterized yet.
Q2: What is the clinical significance of a long half-life, as seen with Roflumilast? A long half-life (e.g., ~17 hours for Roflumilast, ~30 hours for its N-oxide metabolite) allows for once-daily dosing, which improves patient compliance [2]. Furthermore, the half-life directly influences the time to reach steady-state concentration and the degree of drug accumulation, which are critical for predicting efficacy and safety during repeated dosing [1].
Q3: How can the tolerability of a PDE4 inhibitor be improved in clinical trials? Strategies include dose up-titration. The OPTIMIZE trial showed that starting with a lower dose (250 µg OD) for four weeks before escalating to the full maintenance dose (500 µg OD) of Roflumilast significantly reduced treatment discontinuations and adverse events like diarrhea and nausea compared to starting at the full dose immediately [4].
| Inhibitor Name | Administration Route | PDE4 Inhibition Potency (IC50) | Key Characteristics & Clinical Status |
|---|---|---|---|
| Tofimilast (UK-500,001) [1] | Inhaled | 140 nM | Development discontinued; lacked efficacy in clinical trials for COPD and asthma. |
| Roflumilast [1] | Oral | Information missing | Approved for severe COPD; known systemic side effects (e.g., diarrhea, nausea, weight loss) [2] [3]. |
| GSK256066 [1] | Inhaled | 0.003 nM | Extremely potent; development appears discontinued despite some anti-inflammatory effects. |
When designing experiments to characterize or optimize a dose-response curve for a compound like this compound, the following methodology, grounded in optimal design theory, is recommended [4].
Select a Dose-Response Model: Fit your data to a non-linear model. Common models in toxicology and pharmacology include:
f(x) = c + (d - c) / (1 + exp(b(log(x) - log(e)))) [4]f(x) = c + (d - c) * exp(-exp(b(log(x) - log(e)))) [4]c and d are the lower and upper asymptotes (e.g., 0% and 100% response), b is the slope parameter, and e is the ED50 (half-maximal effective dose) or inflection point [4].Apply Optimal Design Principles: To estimate the model parameters with the highest precision using the fewest experimental units, use a D-optimal design.
b, c, d, e). The goal is to select doses where variations in parameters cause the largest possible changes in the response, which generally includes points near the estimated ED50 and on the slopes of the curve [4].Account for Parameter Uncertainty with a Bayesian Approach: Since the optimal design depends on prior parameter estimates, if these are uncertain, consider a Bayesian optimal design. This method averages design performance over a range of possible parameter values, making the design more robust to misspecification [4].
The following diagram illustrates this experimental workflow.
Q: What is the primary reason this compound failed in clinical trials? A: this compound failed to demonstrate efficacy in clinical trials for both asthma and COPD patients. This was despite its design to minimize systemic exposure through high plasma protein binding and metabolic clearance. It has been hypothesized that its lack of clinical activity could be due to its moderate potency and low solubility, which may have resulted in an insufficient free concentration of the drug in the lungs to produce a pharmacological effect [1].
Q: How can I improve adherence to a PDE4 inhibitor with known side effects in a clinical trial setting? A: Research on the oral PDE4 inhibitor Roflumilast has explored this issue. Two strategies have shown promise in meta-analyses:
Q: Are there alternatives to this compound for inhaled PDE4 inhibition research? A: Yes, several other compounds have been investigated, though many also face development challenges. These include AWD-12-281, GSK256066, and SCH900182 [1]. Another innovative approach is the development of bifunctional molecules like GS-5759, which combines PDE4 inhibition with a β2 adrenergic agonist activity [1].
The most likely reason for the absence of specific permeability data is that the clinical development of Tofimilast (also known as CP-325,366) was halted. A review article on PDE4 inhibitors states that this compound "failed to demonstrate efficacy in Phase II clinical trials and their development has been discontinued" [1]. When a drug candidate fails in clinical trials and development is stopped, much of its specific preclinical data often remains unpublished.
Since direct data on this compound is unavailable, here are practical approaches you can take:
While this compound data is missing, here is quantitative permeability data for other PDE4 inhibitors to help you establish reference points in your technical materials.
| Compound Name | Apparent Permeability (Papp) * [×10⁻⁶ cm/s] | Efflux Ratio (ER) | Permeability Classification | Model System |
|---|---|---|---|---|
| Roflumilast [4] | > 23.0 | < 1.92 | High | MDR1-MDCK monolayer |
| Zatolmilast [4] | 3.72 - 7.18 | < 1.92 | Moderate | MDR1-MDCK monolayer |
| Tanimilast | No specific Papp value found; described as having high lung retention and low systemic exposure due to inhaled administration [1] [2]. |
\According to FDA guidelines cited in the research: Papp < 1.0 × 10⁻⁶ cm/s (low permeability); Papp = 1-10 × 10⁻⁶ cm/s (moderate permeability); Papp > 10 × 10⁻⁶ cm/s (high permeability) [4].*
For your troubleshooting guides, you can outline a standard protocol for assessing cell permeability, based on the methodologies used in the search results [3] [4].
Key Troubleshooting Points for FAQs:
Your guides should emphasize these critical factors, which are highlighted in the search results:
Tofimilast is an investigational compound classified as a phosphodiesterase-4 (PDE4) inhibitor, studied for potential treatment of asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. The table below summarizes its known targets and quantitative data:
| Property | Details |
|---|---|
| Primary Target | Phosphodiesterase-4 (PDE4) [2] |
| IC₅₀ for PDE4 | 0.14 μM [2] |
| Confirmed PDE4 Subtypes | PDE4A, PDE4B, PDE4D [1] |
| Molecular Formula | C₁₈H₂₁N₅S [1] |
| Molecular Weight | 339.46 g/mol [1] [2] |
| CAS Number | 185954-27-2 [1] [2] |
What are the known molecular targets of this compound? this compound is defined by its primary action as a PDE4 inhibitor. Current databases confirm it inhibits the PDE4A, PDE4B, and PDE4D subtypes [1]. Data on interactions with other PDE families (e.g., PDE1-PDE11) or other off-target proteins is not available in the searched literature.
What are the potential mechanisms for off-target effects? While specific to this compound are unavailable, the general principle for PDE4 inhibitors involves subtype selectivity. PDE4 enzymes have subtypes (A, B, C, D) with different biological roles. Inhibition of PDE4D is strongly linked to class-related side effects like nausea and emesis, whereas inhibition of PDE4B is more associated with desired anti-inflammatory effects [3] [4] [5]. An inhibitor's subtype selectivity profile largely determines its side effect profile.
Where can I find experimental data on this compound's effects? You can search for primary research articles and clinical trial records. The drug information resource DrugBank Online notes that this compound has been used in clinical trials for asthma and COPD, which would be a source of human tolerability data [1].
The following diagram outlines a general workflow for evaluating the potency and selectivity of a PDE4 inhibitor like this compound, based on standard biochemical and cellular assays.
Detailed Methodology:
Biochemical Potency Assay (IC₅₀ Determination):
Cellular Functional Assay:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of cellular activity despite low biochemical IC₅₀ | Poor cellular permeability; High efflux by transporters. | Use a cell-penetrable cAMP analog; Check for activity in a cell line with overexpressed efflux transporters; Increase compound concentration. |
| Inconsistent IC₅₀ between assay runs | Enzyme instability; Substrate depletion; Human error in dilution series. | Aliquot and flash-freeze enzyme; Ensure reaction is in linear range for time and enzyme concentration; Prepare fresh inhibitor stock solutions. |
| Cytotoxicity observed in cellular assays | Off-target cytotoxic effect. | Perform a parallel cell viability assay (e.g., MTT); test a range of concentrations to establish a therapeutic index. |
To understand this compound's primary mechanism and the rationale for its development, the following diagram illustrates the core cAMP signaling pathway that PDE4 inhibitors modulate.
Q1: What was the primary cause of Tofimilast's clinical failure?
Q2: Why do many PDE4 inhibitors, including this compound, face development challenges?
Q3: What strategies are being explored to overcome the limitations of PDE4 inhibitors?
| Strategy | Rationale & Mechanism | Example Compounds | Current Status / Outcome |
|---|---|---|---|
| Inhaled Administration | Delivers drug directly to lungs, minimizing systemic exposure and side effects. | This compound, UK-500,001, GSK256066 [1] | Several candidates (including this compound) failed due to lack of efficacy despite this approach [1]. |
| PDE4 Subtype Selectivity | Selective inhibition of PDE4B subtype (for anti-inflammatory effect) over PDE4D (linked to emesis). | Preclinical candidates [2] | No selective PDE4B inhibitors have advanced to clinical trials as of 2024 [2]. |
| Dual PDE3/PDE4 Inhibition | PDE3 inhibition adds bronchodilator activity to the anti-inflammatory effect of PDE4 inhibition. | Ensifentrine [3] | Shows promise; dual inhibition may have synergistic effects. Ensifentrine is FDA-approved for COPD maintenance [3]. |
| Combination with Bronchodilators | PDE4 inhibitors are used alongside existing therapies (e.g., LABA/LAMA) to enhance overall efficacy. | Roflumilast (oral) [2] | Roflumilast is approved for severe COPD and is used as an add-on therapy [2]. |
While detailed, specific experimental protocols for this compound are not available in the public domain, the clinical findings provide crucial guidance for your research.
The following diagram visualizes the key strategies and decision points in the development of PDE4 inhibitors, based on lessons learned from this compound and other candidates.
Since Tofimilast and Roflumilast are both PDE4 inhibitors, the well-documented analytical methods for Roflumilast can provide a strong foundation for developing an assay for this compound. The key is to adapt these methods, focusing on the specific chemical properties of this compound.
The table below summarizes two established, stability-indicating HPLC methods for Roflumilast that can be used as starting points [1] [2].
| Parameter | Method 1: Gradient Elution [1] | Method 2: Isocratic Elution [2] |
|---|---|---|
| Column | Zorbax SB C18 (50 x 4.6 mm, 1.8 µm) | Durashell C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.005 M Ammonium formate buffer (pH 3.5) B: Acetonitrile | 0.0065 M Ammonium acetate (pH 6.3) : Methanol : Acetonitrile (30:35:35) | | Elution | Gradient (see table below) | Isocratic | | Flow Rate | 0.5 mL/min | 1.3 mL/min | | Run Time | 13 minutes | 6.2 minutes (for Roflumilast) | | Detection (DAD) | 215 nm | 251 nm | | Key Application | Forced degradation studies; separation of multiple degradation products. | Analysis of drug in dosage form; resolution from over 20 other pharmaceutical compounds. |
Gradient Profile for Method 1 [1]:
| Time (min) | Aqueous Phase (%) | Acetonitrile (%) |
|---|---|---|
| 0 | 90 | 10 |
| 3 | 47 | 53 |
| 5 | 43 | 57 |
| 7 | 40 | 60 |
| 9 | 10 | 90 |
| 10 | 10 | 90 |
| 11 | 90 | 10 |
| 13 | 90 | 10 |
For developing a new method for this compound, you can follow this workflow, using the Roflumilast methods as a technical foundation.
Phase 1: Sample & Reference Standard Preparation
Phase 2: Select & Optimize Chromatographic Conditions This is the core development phase. Use the parameters from the Roflumilast methods as your initial conditions and systematically adjust them for this compound.
Phase 3: Forced Degradation Studies This is critical for proving the method is "stability-indicating." Expose this compound samples to various stress conditions to ensure the method can detect the parent drug without interference from degradation products [1].
Phase 4: Method Validation Formally validate the final method according to ICH guidelines, demonstrating it is suitable for its intended purpose. Key parameters include [2]:
Q1: Why are there no published analytical methods for this compound? this compound is an inhaled PDE4 inhibitor that advanced to Phase II clinical trials for asthma and COPD, but its development was discontinued. Detailed analytical methods are often not made public for compounds that do not reach the market [3].
Q2: What is the most critical parameter to optimize when adapting the Roflumilast method for this compound? The mobile phase composition and pH are often the most impactful. Even small changes can significantly alter the retention time and separation from degradation products. Start by testing both the acidic (ammonium formate, pH 3.5) and near-neutral (ammonium acetate, pH 6.3) conditions from the Roflumilast methods to see which provides better results for this compound [1] [2].
Q3: My method shows poor peak shape for this compound. What should I check?
The table below summarizes key parameters from peer-reviewed HPLC methods for analyzing Roflumilast. You can use these as a starting point for developing your own purification or quantification protocols.
| Parameter | Method 1: Stability-Indicating [1] | Method 2: Bioanalytical (Rat Plasma) [2] | Method 3: Systematized QbD Approach [3] |
|---|---|---|---|
| Column | Durashell C18 (4.6 × 250 mm, 5 μm) | Phenomenex C-18 (150mm x 4.68mm, 5μm) | ShimPack GWS C18 |
| Mobile Phase | 0.0065 M Amm. Acetate pH 6.3 : MeOH : ACN (30:35:35, v/v/v) | Amm. Acetate buffer (pH 7.0) : ACN : MeOH (20:40:40, v/v/v) | MeOH : Water (pH 3.5 with OPA) (90:10, v/v) |
| Flow Rate | 1.3 mL/min | Not specified | 1.2 mL/min |
| Detection (Wavelength) | 251 nm (DAD) | 254 nm | 250 nm (PDA) |
| Injection Volume | Not specified | Not specified | Not specified |
| Retention Time | ~6.2 min | Not specified | ~3.1 min |
| Linearity Range | 2.5 – 200 μg/mL | 1.5 – 7.5 μg/mL | 0.5 – 160 μg/mL |
| Key Application | Stability-indicating; forced degradation studies | Pharmacokinetic study of nanoparticles in rat plasma | Routine estimation in tablets and degradation products |
This guide addresses common problems that can occur during Roflumilast analysis, along with their likely causes and solutions [4].
| Problem Symptom | Likely Culprit | Investigation & Corrective Actions | | :--- | :--- | :--- | | Peak Tailing | Tubing, Fittings, and Connections: A void volume or mixing chamber caused by poorly installed fittings or an improperly cut tubing [4]. |
Q1: Why is a stability-indicating method important for Roflumilast? A stability-indicating method is crucial because it can accurately measure Roflumilast even in the presence of its degradation products. This is essential for assessing drug shelf life and formulation stability. Roflumilast is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress, and a proper method should be able to resolve the drug peak from these impurities [1] [3].
Q2: What is the basic mechanism of action of Roflumilast? Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor. It works by blocking the PDE4 enzyme, which breaks down cyclic adenosine monophosphate (cAMP) inside cells. This leads to an accumulation of intracellular cAMP, which in turn downregulates the activity of various pro-inflammatory cells (e.g., neutrophils, eosinophils, CD4+ T cells) and reduces the release of inflammatory mediators. The specific mechanism in T-cells involves interfering with the NFAT pathway, suppressing proliferation [5] [6] [7].
Q3: My peak shape is broad. Could the injection solvent be the cause? Yes. Dissolving your sample in a solvent stronger than the mobile phase can cause peak broadening. For best results, try to dissolve the Roflumilast sample in the initial mobile phase conditions whenever possible [4].
To support your research and documentation, below are diagrams illustrating the drug's mechanism and a general HPLC workflow.
The table below addresses common technical challenges using general examples from related PDE4 inhibitors.
| Question | Answer & Troubleshooting Guide |
|---|---|
| What are the common metabolic pathways for PDE4 inhibitors? | No specific data for tofimilast. For related drugs (e.g., roflumilast), key pathways include CYP-mediated oxidation (N-oxidation for roflumilast) [1] [2] [3] and hydrolysis [4]. If expected metabolites are not found, verify incubation conditions (microsomal activity, co-factors) and consider investigating non-CYP pathways. |
| Which analytical technique is best for identifying and quantifying metabolites? | LC-MS/MS is the industry standard [5] [1] [2]. It combines chromatographic separation with highly selective and sensitive mass detection. For troubleshooting low sensitivity, optimize sample preparation (SPE can offer high recovery and low matrix effect [1]) and refine MRM transitions. |
| How can I identify unknown metabolites in the absence of a reference standard? | Use high-resolution mass spectrometry (HRMS) (e.g., UPLC-TOF-MS) [6] to determine accurate mass and propose elemental compositions. Fragment the precursor ion (MS/MS) to obtain structural information and cross-reference spectral data with online databases like HMDB, METLIN, or mzCloud [7]. |
| What are the key resources for metabolite data analysis? | Use public/commercial spectral libraries. Key databases include HMDB (human metabolome), METLIN (large MS/MS library), mzCloud (tandem mass spectra), and KEGG/MetaCyc (for metabolic pathways) [7]. |
This workflow is a generalized protocol that can be applied to the study of this compound.
The goal is to achieve good separation of metabolites.
The following diagram outlines the logical workflow for a metabolite identification experiment.
When applying the above protocol to this compound, keep these points in mind:
Based on the search results, information on Tofimilast is sparse. It is identified as a PDE4 inhibitor that was investigated for COPD and asthma but its development was discontinued [1].
The core issue is a lack of publicly available, specific experimental data on this compound's off-target binding. The table below summarizes its known profile:
| Attribute | Description |
|---|---|
| Drug Name | This compound [1] |
| Primary Target | Phosphodiesterase-4 (PDE4) [1] |
| Therapeutic Class | PDE4 Inhibitor [1] |
| Developmental Status | Development discontinued after Phase II trials [1] |
| Reported Potency | Described as having "modest potency" [1] |
| Known Cross-Reactivity | No specific off-target data found in available literature. |
Since direct data is unavailable, your experimental troubleshooting should focus on inferring or testing for potential cross-reactivity. The following approaches, informed by general drug development practices, are recommended.
1. Employ Computational Profiling Computational models are a standard tool for early hazard assessment and predicting off-target interactions. You can use publicly available tools to predict this compound's binding profile.
2. Review Broader PDE Inhibitor Pharmacology Understanding the general pharmacology of the PDE4 enzyme family can provide context for potential interaction sites.
The following diagram illustrates the core signaling pathway modulated by this compound and the general concept of off-target effects.
Q1: What is the most likely cause of cross-reactivity for this compound? As a PDE4 inhibitor, the most probable off-targets are other members of the phosphodiesterase enzyme family. Computational profiling should be used to check for affinity against PDE1-11, especially other cAMP-hydrolyzing enzymes like PDE7 and PDE8 [4].
Q2: Where can I find the chemical structure of this compound to run computational models? The chemical structure is not provided in the current search results. I recommend searching by its name or development code in professional chemical databases such as PubChem or ChEMBL [2].
Q3: Why is specific data on this compound so limited? The development of this compound was discontinued after Phase II clinical trials failed to demonstrate efficacy, which likely limited the depth of public data on its detailed pharmacological profile [1].
For researchers investigating the consistency of dry powder inhaler (DPI) formulations like Tofimilast, assessing inherent powder dispersibility is a critical pre-formulation step. The following workflow and methodology, adapted from a study that included this compound, can help characterize batch-to-batch variability [1].
This method measures how particle size changes under controlled dispersing pressures to quantify powder cohesivity and de-agglomeration ease [1].
1. Equipment and Materials
2. Sample Measurement Procedure
3. Data Analysis and Key Parameters Use the particle size vs. pressure data to calculate two key indices:
| Parameter | Description | Interpretation |
|---|---|---|
| Critical Primary Pressure (CPP) | The minimum pressure required to achieve complete de-agglomeration, indicated by no further reduction in particle size with increasing pressure [1]. | Higher CPP indicates a more cohesive powder with stronger inter-particulate forces. |
| DA₅₀ | The pressure required to achieve 50% of the total de-agglomeration, often derived by modeling the titration curve [1]. | Represents the "ease" of de-agglomeration; a lower DA₅₀ suggests a less cohesive, more easily dispersed powder. |
Compare the CPP and DA₅₀ values across different batches. Significant differences indicate high batch-to-batch variability in dispersibility.
While a direct FAQ for this compound is unavailable, general principles from inhalation product development can guide troubleshooting.
The table below summarizes the key characteristics and efficacy data for the different formulations of roflumilast.
| Feature | Oral Roflumilast (DALIRESP) | Topical Roflumilast Cream (ZORYVE) |
|---|---|---|
| Approved Indications | To reduce risk of COPD exacerbations in severe COPD associated with chronic bronchitis and a history of exacerbations [1]. | Plaque psoriasis [2], seborrheic dermatitis [2], and mild to moderate atopic dermatitis in adults and children [3]. |
| Mechanism of Action | Selective, highly potent phosphodiesterase-4 (PDE4) inhibitor [4] [5]. | Selective, highly potent phosphodiesterase-4 (PDE4) inhibitor [4] [6]. |
| Key Efficacy Data | - Reduces risk of acute COPD exacerbation [5].
For research and development professionals, the following sections provide deeper insights into the experimental protocols and findings for roflumilast.
The efficacy data in the summary table is derived from several robust clinical trial designs:
Roflumilast is a highly potent and selective inhibitor of phosphodiesterase-4 (PDE4). The mechanism can be visualized and described as follows:
The diagram above shows the core signaling pathway. Roflumilast inhibits PDE4, leading to intracellular accumulation of cyclic AMP (cAMP) [5] [7] [6]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory effects, while simultaneously suppressing the production of key pro-inflammatory mediators such as TNF-α, IL-17, and IL-23 [5] [8]. This mechanism is universal, but the downstream effects are cell-type specific, leading to its application in both respiratory and dermatological diseases.
The absence of data for "this compound" in the search results could be due to several reasons. It's possible the name is a spelling variation, an internal compound code name, a drug in very early-stage development not yet published in major journals, or a compound from a specific regional market.
To continue your research, I suggest:
The table below summarizes available data for Tofimilast and other PDE4 inhibitors, highlighting the lack of specific isoform selectivity information for this compound.
| Compound Name | PDE4 Inhibitor Type / Selectivity | Reported PDE4 IC₅₀ | Key Characteristics & Status |
|---|
| This compound (PF-500001) | Non-selective (pan-PDE4) [1] [2] | 140 nM [1] [2] | • Least potent compound listed. • Development discontinued due to lack of efficacy in clinical trials for asthma and COPD [1] [2]. | | Roflumilast | Non-selective (pan-PDE4) [3] [4] | Not specified in results | • Approved for severe COPD. • Potency lies between older and newer inhibitors [5]. | | Apremilast | Non-selective (pan-PDE4) [3] [4] | 0.14 μM (140 nM) [5] | • Approved for psoriasis and psoriatic arthritis. • Weaker binding than roflumilast [5]. | | GSK256066 | Non-selective (pan-PDE4) [1] [2] | 0.003 nM (3.2 pM) [1] [6] | • Exceptionally high potency. • Development reportedly halted [1] [2]. | | A-33 | Selective PDE4B inhibitor (>100-fold vs. PDE4D) [7] | Not specified in results | • Preclinical tool compound. • Demonstrated antidepressant-like effects in mice [7]. | | D159687 | Selective PDE4D inhibitor (allosteric) [7] | Not specified in results | • Preclinical tool compound. • Showed pro-cognitive effects in mice [7]. | | Orismilast | Selective PDE4B/D inhibitor [3] [4] | Not specified in results | • Next-generation inhibitor in late-stage clinical trials for inflammatory skin diseases [3] [4]. |
The quantitative and methodological data for this compound primarily comes from early-phase clinical and pre-clinical studies.
To understand this compound's profile, it helps to know the current scientific perspective on PDE4 inhibition. The PDE4 enzyme family has four subtypes (PDE4A, B, C, D), and research suggests that inhibiting different subtypes leads to different biological effects [7].
The following diagram illustrates the cellular mechanism of PDE4 inhibitors and the strategic rationale behind developing subtype-selective compounds.
Here is the information gathered from the search results regarding this compound:
While data for this compound is unavailable, the methodologies for generating such data are well-established. The table below outlines common key experiments used to profile PDE4 inhibitors [3].
| Experiment Goal | Typical Methodology | Key Measured Outputs |
|---|---|---|
| In Vitro PDE4 Inhibition | Use recombinant human PDE4 enzymes; incubate with test compound and cAMP; measure remaining cAMP [3]. | Half-maximal inhibitory concentration (IC50) for each PDE4 subtype (A, B, D). |
| Cell-Based Functional Activity | Treat relevant cell lines (e.g., hippocampal HT-22, immune cells) with the compound; measure intracellular cAMP accumulation or downstream signaling [3]. | cAMP concentration; phosphorylation levels of CREB (cAMP response element-binding protein). |
| In Vivo Behavioral Profiling | Administer compound to animal models (e.g., mice); conduct behavioral tests like Forced Swim Test (FST) or Novel Object Recognition (NOR) [3]. | Immobility time (FST for antidepressant-like effect); discrimination index (NOR for procognitive effect). |
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway, which is the primary mechanism of action for PDE4 inhibitors like this compound [3] [4] [5].
PDE4 inhibitors work by inhibiting the breakdown of cyclic AMP (cAMP), a key intracellular messenger. Elevated cAMP levels in immune and structural lung cells produce broad anti-inflammatory effects, making PDE4 a target for treating inflammatory diseases like COPD and asthma [1] [2]. The following diagram illustrates this core mechanism of action.
The table below summarizes the available information on the safety and efficacy profiles of this compound and other PDE4 inhibitors developed for respiratory conditions.
| Drug Name | Administration Route | Reported Efficacy | Reported Safety Profile | Development Status |
|---|---|---|---|---|
| This compound | Inhaled [3] [2] | Failed to demonstrate efficacy in clinical trials for mild asthma, persistent asthma, and COPD (GOLD stage II/III) [3]. | No specific quantitative safety data from trials was available in the search results. | Development discontinued due to poor efficacy [3] [2]. |
| Roflumilast | Oral [4] [5] [3] | Reduces exacerbation risk in severe COPD patients with chronic bronchitis [4] [5]. | High frequency of class-related side effects: diarrhea, nausea, weight loss, abdominal pain. Leads to substantial treatment discontinuation (~19-26% in real-world) [5] [2]. | Approved for severe COPD [4]. |
| Tanimilast (CHF6001) | Inhaled [2] | Promising anti-inflammatory effects in pre-clinical and early clinical models [2]. | Good tolerability and safety in Phase II trials, with no evidence of PDE4 class-related side effects [2]. | Phase III development for COPD [2]. |
| GSK256066 | Inhaled [3] [2] | Reduced early/late asthmatic response in mild asthma; no significant effect on inflammatory markers in mild COPD [3]. | A low therapeutic index was revealed in a 14-day rat toxicology study [3]. | Development likely discontinued (no longer in pipeline as of 2012) [3]. |
| Ensifentrine | Inhaled / Nebulized [4] | Dual PDE3/PDE4 inhibitor; shown to have synergistic anti-inflammatory and bronchodilator effects in COPD trials [4]. | Not specifically mentioned in the searched articles. | Approved in the US for COPD maintenance [4]. |
This compound's Primary Limitation: Lack of Efficacy: The search results indicate that the main reason for discontinuing this compound was its failure to demonstrate clinical efficacy across multiple trials, rather than an overtly poor safety profile [3] [2]. This distinguishes it from other inhibitors like Roflumilast, which are effective but limited by tolerability issues.
The Inhaled Delivery Strategy: The development of inhaled PDE4 inhibitors like this compound and Tanimilast was primarily driven by the goal of minimizing systemic exposure to reduce the class-related side effects commonly seen with oral administration [3] [2]. The success of Tanimilast in early trials showing a good safety profile validates this approach [2].
Common PDE4 Inhibitor Adverse Events: The safety issues for this drug class are often mechanism-based. The most frequently reported adverse events for the oral drug Roflumilast include gastrointestinal effects (diarrhea, nausea, loss of appetite) and weight loss [5] [2].
The table below summarizes the key experimental data for three FDA-approved dermatologic PDE4 inhibitors, highlighting the substantial differences in their inhibitory potency.
| Inhibitor | IC₅₀ Value (PDE4) | Relative Potency (vs. Roflumilast) | Key Structural Features | PDE4 Subtype Selectivity |
|---|---|---|---|---|
| Roflumilast | 0.7 nM [1] [2] | 1x (Baseline) | Mimics cAMP's 3 anchor points [1] [3] | High for PDE4B/D [1] |
| Apremilast | 140 nM [1] [2] | 200-fold weaker [1] [2] | Utilizes 2 anchor points; has a ~90° molecular bend [1] | Information missing |
| Crisaborole | 750 nM [1] [2] | 1,071-fold weaker [1] [2] | Contains boron atom; utilizes 1 metal ion anchor point [1] | Information missing |
The dramatic differences in potency can be traced to the molecular-level interactions between the inhibitors and the PDE4 enzyme.
The following diagram illustrates the central role of PDE4 in the inflammatory pathway and how its inhibition leads to an anti-inflammatory effect.
cAMP Pathway and PDE4 Inhibition
For research and development purposes, the key experiments used to generate the comparative data include:
Enzyme Inhibition Assays (IC₅₀ Determination)
X-ray Crystallography
Selectivity Profiling
The following workflow outlines the key stages in the preclinical profiling of a PDE4 inhibitor.
Preclinical PDE4 Inhibitor Profiling Workflow
The molecular differences between these inhibitors have direct implications for their clinical use in dermatology.
Formulations and Use:
Safety and Tolerability: While the PDE4 inhibitor class is generally safe, side effect profiles differ. The high potency of roflumilast is managed in dermatology through topical application, which limits systemic exposure and associated gastrointestinal adverse events that are more common with oral PDE4 inhibitors like apremilast [1]. Topical roflumilast formulations are also designed at a skin-friendly pH and avoid common irritants, contributing to good local tolerability [1] [3].
The table below summarizes key information for Tofimilast and other inhaled PDE4 inhibitors that have advanced in clinical development.
| Drug Name | Status (as of search results) | Reported Efficacy in Clinical Trials | Key Limitations & Side Effects |
|---|---|---|---|
| This compound | Development discontinued [1] | Modest potency; failed to demonstrate efficacy in Phase II trials [1]. | Lack of clinical efficacy [1]. |
| GSK256066 | Development likely hampered [1] | Robust anti-inflammatory effects in preclinical animal models [1]. | Dose-limiting safety profile [1]. |
| UK-500,001 | Development discontinued [1] [2] | Lack of clinical activity [1]. | Moderate potency, low solubility, systemic side effects (e.g., diarrhea) [1]. |
| AWD-12-281 | Development discontinued [1] | Failed to demonstrate efficacy in Phase II trials [1]. | Information not specified in search results. |
| Tanimilast (CHF6001) | Reached Phase III [1] | Proven anti-inflammatory properties in experimental rodent models; promising pharmacodynamic results in clinical trials [1]. | Good tolerability and safety profile reported with no class-related side effects in Phase II [1]. |
To help you understand how the efficacy of a drug like this compound is typically evaluated in a preclinical setting, here is a generalized workflow for an acute asthma animal model. This model is used to investigate pathogenesis and screen new therapies [3].
The therapeutic goal of PDE4 inhibitors in asthma is to reduce inflammation by targeting intracellular signaling. The following diagram illustrates this core mechanism, which is shared by drugs in this class [4] [1].
The available data suggests that this compound's primary limitation was lack of demonstrated efficacy in Phase II clinical trials despite advancing to that stage [1]. This highlights a common challenge in drug development: preclinical success in animal models does not always translate to clinical efficacy in humans [5]. The development of other inhaled PDE4 inhibitors, like UK-500,001, was also halted due to lack of clinical activity and side effects, while Tanimilast has progressed further with a more favorable profile [1] [2].
| Study Focus / Model Type | Key Efficacy Findings | Experimental Protocol & Measurements |
|---|
| Smoking-Induced Lung Cancer & Emphysema (Mouse) [1] | - ↓ Lung Tumors: Reduced number of smoking-induced lung tumors.
The "gold standard" for creating animal models of COPD involves exposing animals to cigarette smoke, often combined with other agents like lipopolysaccharide (LPS) to better mimic human disease complexity. [3]
Roflumilast's efficacy and potential risks stem from its core mechanism of action. The following diagram illustrates the key pathways and paradoxical effects.
This mechanism explains the dual findings in animal studies: the same process that reduces harmful inflammation may also suppress the immune response needed to fight infections. [1] [2]
When evaluating roflumilast's potential, consider these critical factors:
Based on the search results, this compound was an inhaled Phosphodiesterase-4 (PDE4) inhibitor investigated for asthma and Chronic Obstructive Pulmonary Disease (COPD) [1]. Its development has been discontinued after Phase II clinical trials [1].
The available information indicates that this compound, along with several other inhaled PDE4 inhibitors, failed in clinical development due to a combination of "modest potency" and a lack of demonstrated efficacy in Phase II trials [1].
Although specific biomarker data for this compound is unavailable, its intended mechanism of action was through PDE4 inhibition. The following diagram visualizes this general signaling pathway, which is relevant for this class of drugs.
The table below places this compound in context with other key PDE4 inhibitors based on the information found.
| Inhibitor Name | Administration | Development Status | Reported Reason for Success/Failure |
|---|---|---|---|
| This compound | Inhaled | Discontinued (Phase II) | Modest potency; lack of efficacy in Phase II trials [1] |
| Roflumilast | Oral | Approved (for COPD) | Effective but use limited by systemic side effects (e.g., nausea, diarrhea) [1] |
| Cilomilast | Oral | Discontinued (Phase III) | Dose-limiting adverse events [1] |
| GSK256066 | Inhaled | Discontinued (Phase II) | Likely hampered by a dose-limiting safety profile [1] |
Tofimilast was an inhaled PDE4 inhibitor investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). The available information indicates that its clinical development has been discontinued [1] [2] [3].
The search results suggest that this compound, along with other early inhaled PDE4 inhibitors like AWD-12-281 and UK-500,001, failed to demonstrate efficacy in Phase II clinical trials, leading to the halt in their development [1] [2]. One review notes that these compounds had modest potency, which likely contributed to their lack of clinical success [1].
The table below summarizes how this compound compares to other key PDE4 inhibitors, based on the information available.
| Inhibitor | Route of Administration | Key Development Status & Findings | Noted Challenges |
|---|---|---|---|
| This compound | Inhaled | Development discontinued after Phase II trials for COPD and asthma [1] [2] [3]. | Failed to demonstrate clinical efficacy; cited as having modest potency [1]. |
| Roflumilast | Oral | Approved for clinical use in severe COPD patients with chronic bronchitis [4] [1]. | Narrow therapeutic window; side effects (diarrhea, nausea, weight loss) lead to high discontinuation rates [4] [1]. |
| Cilomilast | Oral | Development terminated after Phase III trials failed to meet efficacy endpoints [3]. | Frequent gastrointestinal side-effects [3]. |
| Tanimilast (CHF6001) | Inhaled | Reached Phase III clinical development as of 2021 [1] [2]. | Aims to overcome systemic side effects; development is ongoing to establish efficacy and safety [1]. |
To understand the context of these drug developments, the following diagram illustrates the mechanism of PDE4 inhibitors. The push towards inhaled administration, as seen with this compound and Tanimilast, is a direct effort to create a therapeutic effect in the lungs while minimizing systemic exposure and the associated side effects [1].
The discontinued development of this compound highlights the historical challenge in creating a potent and well-tolerated inhaled PDE4 inhibitor [1]. The ongoing clinical trials for Tanimilast represent a continued effort in this field. Researchers looking for model assay validation methodologies might find useful information in studies on roflumilast, for which several stability-indicating HPLC methods have been developed and validated [5] [6].